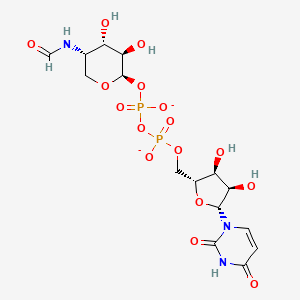
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) is dianion of UDP-4-deoxy-4-formamido-beta-L-arabinopyranose arising from deprotonation of the diphosphate function. It is a conjugate base of an UDP-4-deoxy-4-formamido-beta-L-arabinopyranose.
Scientific Research Applications
Role in Polymyxin Resistance and Lipid A Modification
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) plays a crucial role in bacterial resistance to polymyxin, an antibiotic, by modifying the lipid A component of the bacterial outer membrane. This modification process involves a series of enzymatic reactions that ultimately lead to the incorporation of 4-amino-4-deoxy-l-arabinose (l-Ara4N) into lipid A. Notably, the enzyme ArnA, which catalyzes the formylation of UDP-l-Ara4N to produce UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-), is bifunctional. It's involved in both the oxidative decarboxylation of UDP-glucuronic acid and the formylation of UDP-l-Ara4N, making it crucial for maintaining polymyxin resistance in bacteria like Escherichia coli (Breazeale et al., 2005). The exact structure of the formylated sugar nucleotide generated by ArnA was validated using NMR spectroscopy, emphasizing its role in the biosynthesis of l-Ara4N-modified lipid A (Breazeale et al., 2002). Furthermore, studies on the crystal structure and mechanism of the ArnA enzyme shed light on its transformylase domain, which is integral in the lipid A modification pathway for polymyxin resistance (Gatzeva-Topalova et al., 2005).
Impact on Plant Cell Wall Development
In the plant world, UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) derivatives, particularly UDP-L-arabinofuranose (UDP-Araf), contribute significantly to the formation of plant cell wall polysaccharides. For instance, in rice (Oryza sativa), the enzyme UDP-arabinopyranose mutase (UAM) is pivotal for pollen wall morphogenesis by interconverting UDP-Araf and UDP-L-arabinopyranose (UDP-Arap), impacting the structure and development of the pollen cell wall. This process involves the synthesis of arabinan side chains of rhamnogalacturonan I (RG-I) and is indispensable for reproductive development in plants (Sumiyoshi et al., 2015). The molecular characteristics of plant UDP-arabinopyranose mutases (UAMs) are also an area of research interest, shedding light on their role in cell-wall arabinose incorporation and biosynthetic pathways involving UDP-Arap and UDP-arabinofuranose (UDP-Araf) (Saqib et al., 2019).
Implications in Enzymatic Synthesis and Purification
Researchers have developed methods for the enzymatic synthesis and purification of UDP-beta-l-arabinopyranose, a substrate necessary for the biosynthesis of plant polysaccharides. These methods enable the generation of UDP-L-arabinose, which is crucial in studies concerning the biosynthesis of arabinose-containing polymers in plant cell walls (Pauly et al., 2000).
properties
Product Name |
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) |
|---|---|
Molecular Formula |
C15H21N3O16P2-2 |
Molecular Weight |
561.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-5-formamido-3,4-dihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C15H23N3O16P2/c19-5-16-6-3-30-14(12(24)9(6)21)33-36(28,29)34-35(26,27)31-4-7-10(22)11(23)13(32-7)18-2-1-8(20)17-15(18)25/h1-2,5-7,9-14,21-24H,3-4H2,(H,16,19)(H,26,27)(H,28,29)(H,17,20,25)/p-2/t6-,7+,9-,10+,11+,12+,13+,14+/m0/s1 |
InChI Key |
QGYFHZBDXXNYAX-RTXATJJPSA-L |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)NC=O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)NC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




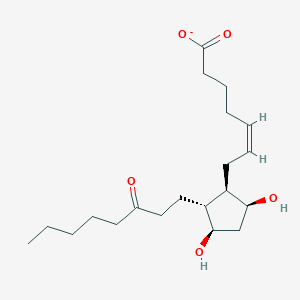
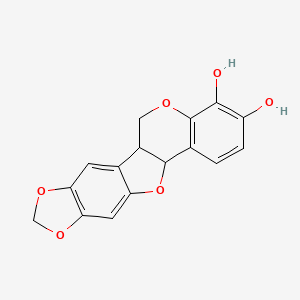
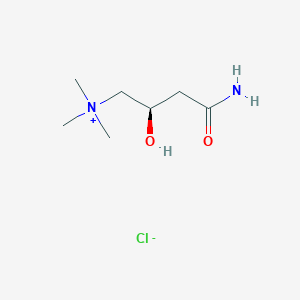
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)

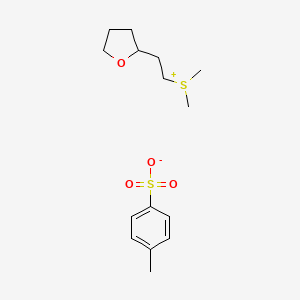
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
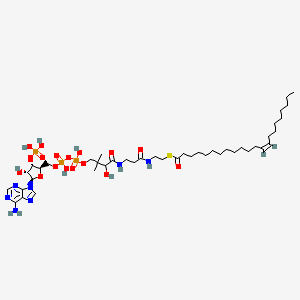

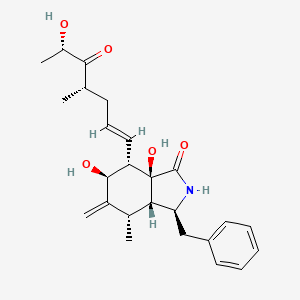
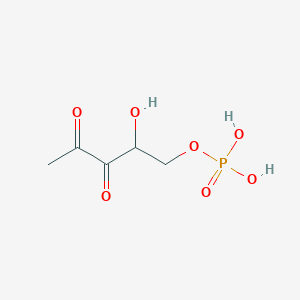
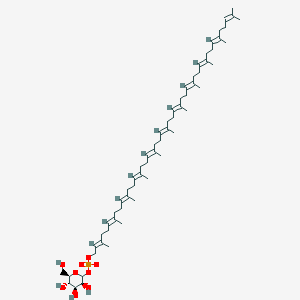
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)